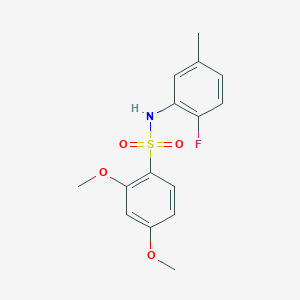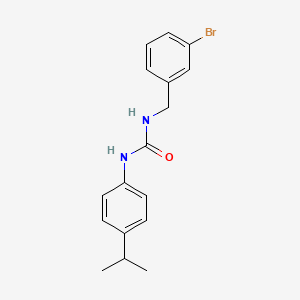
N-(3-bromobenzyl)-N'-(4-isopropylphenyl)urea
Vue d'ensemble
Description
N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromobenzyl group and an isopropylphenyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea typically involves the reaction of 3-bromobenzylamine with 4-isopropylphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, with considerations for reaction time, yield, and purity. Industrial methods may also incorporate automated systems for mixing, heating, and purification to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted ureas with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized urea derivatives with altered oxidation states.
Reduction Reactions: Amine derivatives with reduced nitrogen functionalities.
Applications De Recherche Scientifique
N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzyl and isopropylphenyl groups may contribute to the compound’s binding affinity and specificity for its targets. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to elucidate the interactions at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chlorobenzyl)-N’-(4-isopropylphenyl)urea: Similar structure with a chlorine atom instead of bromine.
N-(3-bromobenzyl)-N’-(4-methylphenyl)urea: Similar structure with a methyl group instead of an isopropyl group.
N-(3-bromobenzyl)-N’-(4-tert-butylphenyl)urea: Similar structure with a tert-butyl group instead of an isopropyl group.
Uniqueness
N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea is unique due to the specific combination of bromobenzyl and isopropylphenyl groups. This combination may impart distinct chemical and biological properties, such as enhanced reactivity or binding affinity, compared to similar compounds. The presence of the bromine atom can also influence the compound’s electronic properties and reactivity in substitution reactions.
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-12(2)14-6-8-16(9-7-14)20-17(21)19-11-13-4-3-5-15(18)10-13/h3-10,12H,11H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGCFJJBHMCDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-5-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide](/img/structure/B4280782.png)
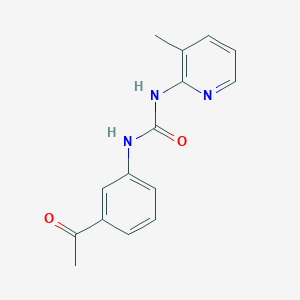
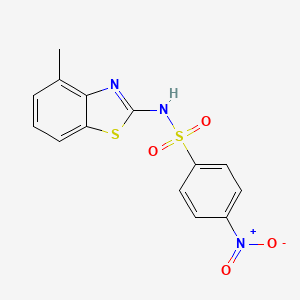
![N'-bicyclo[2.2.1]hept-2-ylidene-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4280797.png)
![2-[(2-OXO-2-{[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}ETHYL)SULFANYL]ACETIC ACID](/img/structure/B4280816.png)
![2-cyano-3-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4280824.png)
![2-cyano-3-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B4280826.png)
![2-{[2-(4-METHYLPIPERAZINO)-2-OXOETHYL]SULFANYL}ACETIC ACID](/img/structure/B4280829.png)

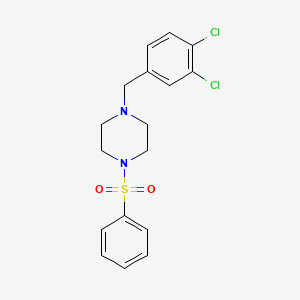
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4280854.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4280876.png)
![2,4-dimethoxy-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B4280884.png)
